molecular formula C16H16FN5O4S B2691826 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 941964-41-6

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2691826
CAS No.: 941964-41-6
M. Wt: 393.39
InChI Key: LZBFXTDQBBTAMS-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a dimethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The fluorophenyl group is introduced via a substitution reaction, and the dimethoxybenzenesulfonamide moiety is attached through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its fluorophenyl group is particularly useful in fluorescence-based assays.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives and sulfonamide-containing molecules. Examples include:

  • N-(4-fluorophenyl)-1H-tetrazole-5-carboxamide
  • 3,4-dimethoxybenzenesulfonamide
  • N-(4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide

Uniqueness

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is unique due to its combination of a tetrazole ring, a fluorophenyl group, and a dimethoxybenzenesulfonamide moiety. This unique structure allows for specific interactions with molecular targets and provides distinct chemical and physical properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O4S/c1-25-14-8-7-13(9-15(14)26-2)27(23,24)18-10-16-19-20-21-22(16)12-5-3-11(17)4-6-12/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBFXTDQBBTAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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